3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile
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Overview
Description
3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyrazolyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,5-dimethyl-3,4’-bipyrazole with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and pyrazole ring structure.
Bipyrazolyl derivatives: Compounds with similar bipyrazolyl structures but different substituents.
Uniqueness
3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile is unique due to the specific combination of its trifluoromethyl group and bipyrazolyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
3-[3-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUWCYYODXNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN(C(=C2)C(F)(F)F)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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